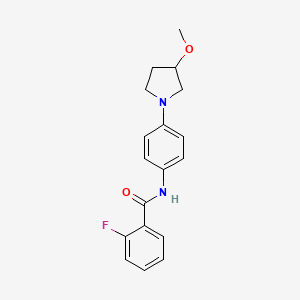

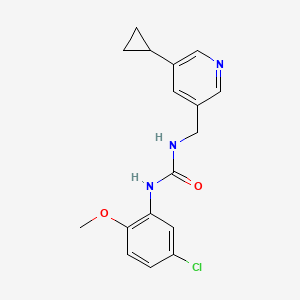

2-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide, also known as MPB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research and treatment.

Aplicaciones Científicas De Investigación

Dopamine Antagonistic Activity

2-Phenylpyrroles, structurally related to benzamides, have been synthesized to explore their potential as dopamine antagonists. These compounds have demonstrated significant in vitro and in vivo potency, suggesting their utility in developing antipsychotic medications with lower risks of inducing acute extrapyramidal side effects. The 2-phenylpyrrole analogues exhibit strong sodium-dependent binding to dopamine D-2 receptors, a feature that is analogously observed in substituted benzamides (van Wijngaarden et al., 1987).

Serotonin 1A Receptor Imaging

Fluoro-N-benzamide derivatives have been used as selective serotonin 1A (5-HT1A) molecular imaging probes. These compounds, in conjunction with positron emission tomography (PET), offer a novel approach for quantifying 5-HT1A receptor densities in the brain, aiding in the study of neurological disorders such as Alzheimer's disease. The imaging probes have demonstrated significant potential in identifying receptor density changes, correlating them with the severity of cognitive impairment (Kepe et al., 2006).

Kinase Inhibition for Cancer Therapy

N-substituted benzamide derivatives have been identified as potent inhibitors of specific kinases, demonstrating considerable efficacy in inhibiting tumor growth in xenograft models. These compounds provide a foundation for developing targeted therapies against cancers that are reliant on the Met kinase superfamily for growth and survival (Schroeder et al., 2009).

PARP Inhibition for Cancer Treatment

Phenyl-substituted benzimidazole carboxamide derivatives, including those with a fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide structure, have shown to be highly effective PARP inhibitors. Their development underscores the potential for these compounds in treating cancers, particularly in combination with other chemotherapeutic agents or in cancer types that are susceptible to PARP inhibition strategies (Penning et al., 2010).

Synthesis of Fluorinated Compounds

Fluorinated derivatives of pyrrolidine have been highlighted for their importance in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. The facile synthesis and conversion of these fluorinated compounds into various medicinally relevant intermediates emphasize their role in the development of new therapeutic agents (Singh & Umemoto, 2011).

Mecanismo De Acción

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It is known that the structure-activity relationship of similar compounds can be evaluated using the compounds corresponding to the partial structures as additives in batch cultures .

Propiedades

IUPAC Name |

2-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c1-23-15-10-11-21(12-15)14-8-6-13(7-9-14)20-18(22)16-4-2-3-5-17(16)19/h2-9,15H,10-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRXXHNEYVRKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2944939.png)

![5-Chloro-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2944942.png)

![N-(3-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2944943.png)

![1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene](/img/structure/B2944951.png)

![4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2944952.png)

![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)

![methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2944957.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2944958.png)